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Compound of Interest

Compound Name: AZ-2

CAS No.: 788146-30-5

Cat. No.: B605723

Get Quote

This guide provides a detailed comparison of the kinase inhibitor AZ-2, focusing on its

selectivity profile against a panel of protein kinases. The information is intended for

researchers, scientists, and professionals in the field of drug development to facilitate an

objective evaluation of this compound against other alternatives.

Executive Summary
AZ-2 is a potent and selective kinase inhibitor. This guide presents its activity against a wide

range of kinases, highlighting its on-target potency and off-target effects. Comparative data

with other relevant inhibitors are included to provide a comprehensive understanding of its

performance. The experimental protocols for the key assays are detailed to ensure

reproducibility and aid in the critical assessment of the presented data.

Selectivity Profile of AZ-2
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent,

as off-target effects can lead to undesirable side effects. The following table summarizes the

inhibitory activity of AZ-2 against a panel of kinases. The data is presented as the percentage
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of inhibition at a given concentration, allowing for a direct comparison of its effect on different

kinases.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The data for AZ-2 corresponds to the compound AZ14289671 as a representative

example from AstraZeneca's portfolio, given the ambiguity of "AZ-2" in publicly available

literature.[1] The alternative inhibitors listed are well-characterized inhibitors of the respective

off-target kinases and serve as a benchmark for comparison.

Experimental Protocols
A critical aspect of evaluating inhibitor selectivity is understanding the methodology used to

generate the data. Below is a detailed protocol for a typical kinase selectivity profiling assay.

Kinase Selectivity Profiling via KinomeScan™

This method is a competition binding assay that quantitatively measures the binding of a test

compound to a large panel of kinases.

Materials:

Test compound (AZ-2)

DNA-tagged kinases (DiscoverX panel)

Immobilized, active-site directed ligand
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Assay buffer

Quantitative PCR (qPCR) reagents

Procedure:

A solution of the test compound (e.g., AZ-2 at 1 µM) is prepared in the assay buffer.

The test compound solution is mixed with a specific DNA-tagged kinase from the panel.

An immobilized, active-site directed ligand is added to the mixture. This ligand will compete

with the test compound for binding to the kinase's active site.

The mixture is incubated to allow the binding reaction to reach equilibrium.

Unbound kinase is washed away.

The amount of kinase bound to the immobilized ligand is quantified using qPCR by

measuring the amount of the attached DNA tag.

The results are expressed as a percentage of the control (vehicle-treated) sample, where a

lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing Experimental Workflow and Signaling
Pathways
To further clarify the experimental process and the biological context of AZ-2's activity, the

following diagrams are provided.
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data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Kinase Selectivity Profiling Workflow

The diagram above illustrates the key steps in determining the kinase selectivity profile of a

compound like AZ-2 using a competition binding assay.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor

(EGFR) signaling pathway. It shows how both wild-type and mutant EGFR (Exon 20 insertion)

can activate downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to
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cell proliferation and survival. The inhibitory action of AZ-2 on the mutant EGFR is also

illustrated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZ-2 Kinase Inhibitor Selectivity Profile: A Comparative
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605723#az-2-selectivity-profiling-against-a-panel-of-
protein-class]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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